Cas no 876898-34-9 (5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde)
5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-Isobutyl-5-methoxy-1h-indole-3-carbaldehyde
- 5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde
- AKOS000302729
- DB-363674
- A1-56179
- 5-methoxy-1-(2-methylpropyl)indole-3-carbaldehyde
- 876898-34-9
- CS-0456694
-
- MDL: MFCD07188588
- Inchi: 1S/C14H17NO2/c1-10(2)7-15-8-11(9-16)13-6-12(17-3)4-5-14(13)15/h4-6,8-10H,7H2,1-3H3
- InChI Key: WVJLRAZNAZXVET-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)C(C=O)=CN2CC(C)C
Computed Properties
- Exact Mass: 231.125928785Da
- Monoisotopic Mass: 231.125928785Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 31.2Ų
5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM334161-1g |
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde |
876898-34-9 | 95%+ | 1g |
$284 | 2021-08-18 | |
| Matrix Scientific | 019506-1g |
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde |
876898-34-9 | 1g |
$378.00 | 2023-09-09 | ||
| Chemenu | CM334161-1g |
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde |
876898-34-9 | 95%+ | 1g |
$315 | 2022-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0558-1G |
5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde |
876898-34-9 | 95% | 1g |
¥ 1,881.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0558-5G |
5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde |
876898-34-9 | 95% | 5g |
¥ 5,643.00 | 2023-04-13 | |
| Ambeed | A472776-1g |
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde |
876898-34-9 | 98% | 1g |
$284.0 | 2024-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527361-1g |
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde |
876898-34-9 | 98% | 1g |
¥2445.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527361-5g |
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde |
876898-34-9 | 98% | 5g |
¥7335.00 | 2024-04-27 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0558-100.0mg |
5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde |
876898-34-9 | 95% | 100.0mg |
¥567.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0558-250.0mg |
5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde |
876898-34-9 | 95% | 250.0mg |
¥752.0000 | 2025-04-11 |
5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde Suppliers
5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde
5-Methoxy-1-(2-Methylpropyl)-1H-Indole-3-Carbaldehyde: A Comprehensive Overview
The compound 5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde (CAS No. 876898-34-9) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are widely studied due to their diverse biological activities and structural versatility. The indole core of this molecule is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, which contributes to its unique electronic properties and reactivity.
Recent studies have highlighted the importance of methoxy substitution on the indole ring, as it can significantly influence the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The methoxy group at position 5 of the indole ring not only enhances the molecule's solubility but also plays a crucial role in modulating its interactions with biological targets. Additionally, the presence of a 2-methylpropyl group at position 1 of the indole ring introduces steric bulk, which can affect the molecule's conformation and binding affinity to specific receptors or enzymes.
The carbaldehyde group at position 3 of the indole ring further adds functional diversity to this compound. Aldehydes are known for their ability to participate in various chemical reactions, such as condensation reactions, which can be exploited in organic synthesis. Moreover, the aldehyde group can serve as a reactive site for bioconjugation or as a precursor for other functional groups in medicinal chemistry.
Recent research has focused on the biological activity of 5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde. For instance, studies have demonstrated that this compound exhibits potent antioxidant activity, which makes it a promising candidate for applications in oxidative stress-related diseases. Furthermore, its ability to inhibit key enzymes involved in inflammation and neurodegenerative disorders has been explored, highlighting its potential as a lead compound for drug development.
In terms of synthesis, this compound can be prepared via various routes, including Friedel-Crafts alkylation and aldehyde formation techniques. The use of mild reaction conditions and efficient catalysts has enabled researchers to achieve high yields and excellent stereochemical control during the synthesis process. These advancements have not only simplified the preparation of this compound but also facilitated its scalability for industrial applications.
From an environmental perspective, the ecotoxicological profile of 5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde has been evaluated to ensure its safety for use in various applications. Studies indicate that this compound exhibits low toxicity towards aquatic organisms, making it suitable for use in eco-friendly chemical processes.
In conclusion, 5-methoxy-1-(2-methylpropyl)-1H-indole-3-carbaldehyde (CAS No. 876898-34-9) is a versatile compound with significant potential in drug discovery, organic synthesis, and environmental chemistry. Its unique structure, combined with its favorable pharmacokinetic and biologic properties, positions it as a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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